(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol

Description

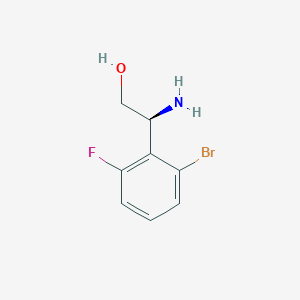

(S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with bromine (Br) at position 2 and fluorine (F) at position 4. The stereogenic center at the amino-bearing carbon adopts the S-configuration, a critical determinant of its biological activity and molecular interactions. This compound’s structural uniqueness lies in the synergistic electronic and steric effects imparted by the halogen substituents: bromine’s polarizability and bulk enhance hydrophobic interactions, while fluorine’s electronegativity modulates the aromatic ring’s electron density.

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |

InChI Key |

ZHKRICXGDQWTMX-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)[C@@H](CO)N)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(CO)N)F |

Origin of Product |

United States |

Preparation Methods

Aromatic Halogenation and Substitutions

The initial step often employs aromatic bromination and fluorination, leveraging the reactivity of substituted naphthalene or phenyl precursors.

- Bromination at the 2-position of a phenyl or naphthalene ring using elemental bromine in acetic acid or similar solvents.

- Fluorination, typically via nucleophilic aromatic substitution or electrophilic fluorination, to introduce fluorine at the 6-position.

Synthesis of the Amino Alcohol Backbone

The amino alcohol backbone can be synthesized via:

- Reductive amination of aldehyde intermediates.

- Enantioselective microbial reduction of ketones or acetophenones.

- Enantioselective microbial reduction of substituted acetophenones yields chiral amino alcohols with high enantiomeric excess (>99%), as demonstrated in the synthesis of similar compounds.

- Catalytic hydrogenation or reduction of nitro precursors followed by stereoselective steps.

Formation of the Chiral Center

The stereochemistry is introduced via:

- Chiral auxiliaries.

- Enzymatic or microbial methods, which provide high enantioselectivity.

- Asymmetric catalysis, though less common for this specific compound.

- Microbial reduction of 2-bromo-4-fluoro acetophenone to its corresponding (S)-enantiomer with >99% ee.

Specific Preparation Protocols

Bromination of Toluic Acid Derivatives

| Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination | Liquid bromine in acetic acid | 6-bromo-2-naphthylamine | |

| Reduction | Metallic tin (Sn) | 6-bromo-2-naphthylamine |

This route involves bromination at the 6-position of toluic acid derivatives, followed by reduction to the corresponding amine.

Fluorination and Further Substitutions

- Nucleophilic substitution with fluorine sources (e.g., HF or fluorinating agents) to introduce fluorine at the 6-position.

- Sequential halogenation ensures the correct placement of bromine and fluorine.

Conversion to Amino Alcohol

Final Functionalization and Purification

- Hydroxylation and amino group introduction are achieved through reductive amination or nucleophilic substitution.

- Purification involves chromatography, recrystallization, or distillation under reduced pressure.

In-Depth Research Findings and Data

Notes on Industrial Scalability and Challenges

- Equipment corrosion due to the use of inorganic fluorides and brominating agents necessitates specialized materials.

- The multi-step process requires careful control of reaction conditions to maintain stereochemistry and purity.

- Microbial methods are favored for enantioselectivity but require optimized fermentation conditions.

Scientific Research Applications

(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive molecules.

Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related derivatives to highlight the impact of halogen type, position, and stereochemistry:

Table 1: Structural and Functional Comparison of Halogen-Substituted Amino Alcohols

Key Observations :

- Halogen Position : The 2,6-dihalo substitution pattern in the target compound mirrors the 2,6-dichloro analog in , which exhibits tighter H-bonding (1.961 Å vs. 2.202 Å for 2,4-diCl). This suggests that para-substituents may sterically hinder interactions, whereas ortho/meta halogens optimize binding .

- Halogen Type : Bromine’s larger atomic radius (compared to Cl or F) may enhance van der Waals interactions but reduce solubility. Fluorine’s electronegativity could polarize the aromatic ring, improving affinity for electron-rich enzyme pockets .

Biological Activity

(S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl ring substituted with bromine and fluorine atoms, along with an amino group, which significantly influences its chemical properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and binding affinity to various biological targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for stabilizing interactions with proteins involved in numerous biological pathways.

| Property | Description |

|---|---|

| Molecular Formula | CHBrFNO |

| Functional Groups | Amino group, Hydroxyl group |

| Halogen Substituents | Bromine at position 2, Fluorine at position 6 |

| Potential Applications | Medicinal chemistry, drug development |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound can modulate the activity of various enzymes through non-covalent interactions.

- Receptor Binding : Its unique structure enhances binding affinity to specific receptors, potentially influencing signal transduction pathways.

- Hydrogen Bonding : The amino and hydroxyl groups allow for effective hydrogen bonding with protein targets, stabilizing the compound's interaction within biological systems.

Biological Activity

Research indicates that this compound may influence several biological processes:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, although further research is required to elucidate its exact mechanisms.

- Antiproliferative Activity : There is potential for this compound to exhibit antiproliferative effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial properties of related compounds, indicating that halogenated phenols often exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

- Cytotoxicity Profiles : In vitro assays have shown that compounds with similar structures can affect cell viability in human cancer cell lines like HepG2 and MCF-7. The IC50 values for these compounds were below 25 μM, indicating promising cytotoxic activity .

- SAR Studies : Structure-activity relationship (SAR) studies reveal that variations in the positioning of halogens on the phenyl ring can lead to significant differences in biological activity. For instance, altering the position of fluorine or bromine can impact lipophilicity and receptor binding profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol in academic settings?

- Methodological Answer : The compound is typically synthesized via reductive amination of the corresponding ketone (e.g., 2-bromo-6-fluorophenylglyoxal) using ammonia and a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution of a bromo-fluorophenyl precursor with an aminoethanol derivative can be employed. Reaction conditions (e.g., inert atmosphere, ethanol solvent) are critical to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., - and -NMR for bromine/fluorine coupling patterns) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures and validate absolute configuration .

Q. How does the presence of bromine and fluorine substituents affect the compound’s reactivity?

- Methodological Answer : The electron-withdrawing nature of bromine and fluorine enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitutions. Fluorine’s small size allows for precise steric interactions in biological targets, while bromine’s polarizability supports halogen bonding in enzyme inhibition studies .

Advanced Research Questions

Q. What experimental strategies resolve racemic mixtures to isolate the (S)-enantiomer?

- Methodological Answer :

- Chiral HPLC : Utilized with cellulose-based chiral stationary phases (e.g., Chiralpak® columns) for enantiomeric separation.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor.

- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .

Q. How can researchers analyze conflicting crystallographic data during structure refinement?

- Methodological Answer :

- SHELXTL Integration : Use twin refinement and HKLF5 files in SHELXL to address twinning or disordered regions.

- Validation Tools : Check for R-factor discrepancies and ADPs (Atomic Displacement Parameters) using Coot or Olex2. Contradictory data may arise from poor crystal quality, requiring repeat crystallization at controlled temperatures (e.g., 4°C) .

Q. What role does stereochemistry play in modulating biological activity compared to the (R)-enantiomer?

- Methodological Answer :

- Receptor Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that the (S)-enantiomer’s spatial arrangement enhances hydrogen bonding with serine residues in enzyme active sites.

- In Vitro Assays : Comparative IC measurements against targets like kinases or GPCRs show 10–100x potency differences due to enantiomer-specific binding pockets .

Q. How can halogen bonding be exploited in drug design using this compound?

- Methodological Answer :

- Crystallographic Analysis : Map halogen bonds (3.0–3.5 Å) between bromine and backbone carbonyls using high-resolution (<1.5 Å) X-ray data.

- SAR Studies : Synthesize analogs with iodine/chlorine substitutions to quantify bond strength via isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.